EMGBG vs. EGBG: Superior AdoMetDC Inhibitory Potency by an Order of Magnitude
EMGBG exhibits an apparent Ki of 12 nM for eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC), making it almost an order of magnitude (approximately 8-fold) more potent than its closest analog, ethylglyoxal bis(guanylhydrazone) (EGBG) [1].
| Evidence Dimension | AdoMetDC inhibition constant (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | EGBG: approximately 96 nM (inferred from 'almost an order of magnitude more powerful') |
| Quantified Difference | Approximately 8-fold greater potency |
| Conditions | Eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC) enzyme assay |
Why This Matters
This significant potency advantage directly translates to lower required concentrations and potentially reduced off-target effects in experimental systems, making EMGBG the preferred choice for studies requiring maximal AdoMetDC inhibition.
- [1] Elo H, Mutikainen I, Alhonen-Hongisto L, Laine R, Jänne J, Lumme P. Biochemical properties and crystal structure of ethylmethylglyoxal bis(guanylhydrazone) sulfate--an extremely powerful novel inhibitor of adenosylmethionine decarboxylase. Z Naturforsch C J Biosci. 1986 Sep-Oct;41(9-10):851-5. View Source
